2-(2-Chloropyridin-4-yl)thiazole-4-carboxylic acid
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Overview
Description
2-(2-Chloropyridin-4-yl)thiazole-4-carboxylic acid is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both thiazole and pyridine rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloropyridin-4-yl)thiazole-4-carboxylic acid typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-chloropyridine with thioamide under specific conditions to form the desired thiazole ring . The reaction conditions often include the use of a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloropyridin-4-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the thiazole ring.
Electrophilic and Nucleophilic Reactions: The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often utilized.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
2-(2-Chloropyridin-4-yl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is studied for its interactions with biological targets and its potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-(2-Chloropyridin-4-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyridine ring can enhance the compound’s binding affinity and specificity for its targets . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic acid: Similar structure but with a pyridine ring at a different position.
Thiazolo[4,5-b]pyridines: Fused heterocyclic compounds with a thiazole and pyridine ring.
4-Acetyl-2-chloropyridine: A related compound with an acetyl group instead of a thiazole ring.
Uniqueness: 2-(2-Chloropyridin-4-yl)thiazole-4-carboxylic acid is unique due to the specific positioning of the chlorine atom and the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H5ClN2O2S |
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Molecular Weight |
240.67 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2S/c10-7-3-5(1-2-11-7)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14) |
InChI Key |
XXVCTUUVELRVCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C2=NC(=CS2)C(=O)O)Cl |
Origin of Product |
United States |
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